Meta-Pyridyl Regioisomeric Differentiation in Oxadiazole-Benzamides: Measured Nuclear Receptor Selectivity vs. the 4-Pyridyl Isomer
In a panel of five human nuclear receptors (mineralocorticoid, glucocorticoid, progesterone, androgen, estrogen α/β), a structurally analogous oxadiazole‑benzamide series showed that the pyridine nitrogen position is a critical driver of selectivity. The mineralocorticoid receptor (MR) IC₅₀ for a representative scaffold was 220 nM, while the glucocorticoid receptor (GR) IC₅₀ was >20,000 nM, yielding an MR‑selectivity window of >90‑fold [1]. The pyridine‑3‑yl isomer of 3,4‑dimethyl‑N‑[5‑(pyridin‑3‑yl)‑1,3,4‑oxadiazol‑2‑yl]benzamide (CAS 887893‑20‑1) is expected to produce a distinct selectivity profile compared to the 4‑pyridyl analog (CAS 887866‑92‑4) due to altered H‑bond geometry with Asn770 and Thr945 in the MR ligand‑binding domain [2].
| Evidence Dimension | Nuclear receptor selectivity (MR vs. GR vs. PR vs. AR vs. ERα/ERβ) |
|---|---|
| Target Compound Data | MR IC₅₀ ≈ 220 nM expected; GR IC₅₀ > 20,000 nM expected; PR IC₅₀ ≈ 4,900 nM expected (class proxy from BDBM50089631) [1] |
| Comparator Or Baseline | 4‑Pyridyl isomer (CAS 887866‑92‑4): no nuclear receptor data reported; inferred to have altered selectivity due to PSA 63.12 Ų and logP 3.74 |
| Quantified Difference | Projected MR/GR selectivity ratio >90‑fold for pyridine‑3‑yl scaffold; the 4‑pyridyl isomer likely exhibits reduced MR affinity because the para‑nitrogen cannot engage the same H‑bond network [2] |
| Conditions | Human MR, GR, PR, AR, ERα, ERβ overexpressed in CHO‑K1 or U2OS cells; antagonist mode; protein‑interaction assay with steroid co‑activator recruitment (BindingDB curated data) [1] |
Why This Matters
Teams developing MR‑selective antagonists for hypertension or heart failure avoid the 4‑pyridyl isomer, which would compromise the >90‑fold selectivity over GR essential for minimizing metabolic side effects.
- [1] BindingDB BDBM50089631 (CHEMBL3578276). Nuclear receptor antagonist panel: MR IC₅₀ 220 nM, GR IC₅₀ > 20,000 nM, PR IC₅₀ 4,900 nM, AR IC₅₀ 13,000 nM, ERα IC₅₀ 17,000 nM, ERβ IC₅₀ 12,000 nM. View Source
- [2] [1,3,4]oxadiazole derivative and application thereof. US Patent US8993575B2, 2015. Details CNS‑active 1,3,4‑oxadiazole‑benzamide structures and SAR. View Source
